2-Hydroxynonanoic acid

Overview

Description

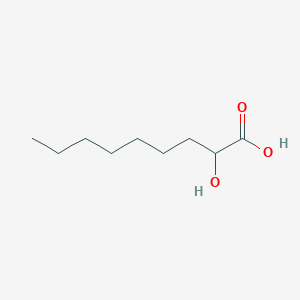

2-Hydroxynonanoic acid, also known as 2-HNA, is a naturally occurring fatty acid that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of omega-9 fatty acids and is found in trace amounts in some plants and animals.

Scientific Research Applications

Biocatalytic Production : 2-Hydroxynonanoic acid is utilized in the production of ω-hydroxynonanoic acid and α,ω-nonanedioic acid from olive oil, using a constructed biocatalytic system. This system increases productivity by reducing the solubility of the acids, thus enhancing their concentration significantly (Kang, Kim, Park, & Oh, 2020).

Synthesis of Polylactones : Another application is in the production of 9-hydroxynonanoic acid from methyl oleate, which can then be converted into lactone monomers. These monomers are used in synthesizing biodegradable polylactones, demonstrating an important step towards eco-friendly materials (Liu, Kong, Wan, & Narine, 2008).

Combined Biocatalytic and Chemical Transformations : The synthesis of 9-hydroxynonanoic acid from oleic acid is achieved through a combination of biocatalytic and chemical transformations. This method utilizes various enzymes and chemical processes to achieve high yields of the desired product (Koppireddi et al., 2016).

Cosmetic and Therapeutic Applications : Hydroxy acids, including 2-hydroxynonanoic acid, are widely used in cosmetic and therapeutic formulations for their beneficial effects on the skin. They are key in treatments targeting photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis (Kornhauser, Coelho, & Hearing, 2010).

Environmental Markers of Endotoxin : 3-Hydroxy acids, closely related to 2-hydroxynonanoic acid, are used as chemical markers of endotoxin in environmental samples. This approach provides a means to estimate the total amount of endotoxin present, which is crucial in environmental and occupational health studies (Uhlig et al., 2016).

properties

IUPAC Name |

2-hydroxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-2-3-4-5-6-7-8(10)9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJFTHOOADNOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

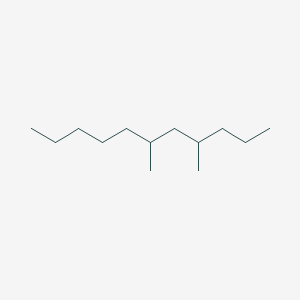

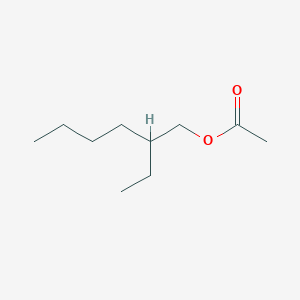

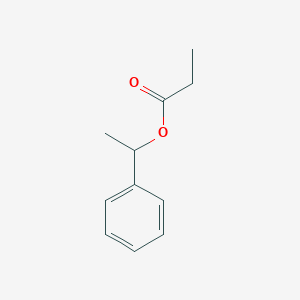

CCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415244 | |

| Record name | 2-hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxynonanoic acid | |

CAS RN |

70215-04-2 | |

| Record name | 2-hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)

![N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide](/img/structure/B91026.png)